Becampanel
Overview
Description
Becampanel, also known as AMP397, is a quinoxalinedione derivative drug . It acts as a competitive antagonist of the AMPA receptor . It was investigated as an anticonvulsant for the treatment of epilepsy .
Molecular Structure Analysis
Becampanel has a molecular formula of C10H11N4O7P . Its structure includes a quinoxalinedione nucleus, which is important for its activity as an AMPA receptor antagonist .Scientific Research Applications
1. Pedagogical Applications in Education
Becampanel has been involved in pedagogical initiatives such as BIOCAMP, an extension project aimed at integrating high school students into the scientific research universe. Activities like BIOCAMP highlight the role of practical fieldwork in enhancing student learning and linking theory with practice, thereby emphasizing the significance of moving beyond traditional classroom environments for more meaningful learning experiences (Bastos, 2016).
2. Advances in In Vivo Calcium Measurement Strategies
Research involving Becampanel contributes to the understanding of complex neural circuits. Technologies such as two-photon microscopy, miniature microscopes, and fiber photometry have been developed to examine calcium activity in live subjects, enhancing our knowledge of intracellular calcium dynamics and neuronal activity. These advances aid in visualizing deep brain regions, overcoming previous limitations (Girven & Sparta, 2017).
3. Genetically Encoded Calcium Indicators in Neuroscience
Becampanel plays a role in the development and application of genetically encoded calcium indicators (GECIs) like GCaMP. These indicators are crucial in reporting intracellular calcium dynamics to monitor neuronal and network activity in living tissue. The expanded color palette of GECIs due to protein engineering enables more complex investigations of brain circuit dynamics (Inoue, 2020).
4. Research Administration and Data Management
In the context of research administration, particularly for institutions like NIH Clinical and Translational Science Award (CTSA) hubs, Becampanel is part of studies focusing on the integration of multiple components of the biomedical research enterprise. This integration is crucial for tracking research activities, which can be complex and involve multiple institutions and changing federal reporting requirements (Wood & Campion, 2022).
5. Biocatalytic Synthesis Applications
Becampanel's involvement extends to the field of biocatalysis. It has been used in the enzymatic synthesis of compounds like diketobornane, showcasing the effectiveness of combining enzymatic and chemical catalytic synthesis. This process aids in the development of new routes to novel terpene-based derivatives, indicating its potential in industrial applications (Hofer, Strittmatter, & Sieber, 2013).
properties
IUPAC Name |
[(7-nitro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N4O7P/c15-9-10(16)13-8-5(3-11-4-22(19,20)21)1-6(14(17)18)2-7(8)12-9/h1-2,11H,3-4H2,(H,12,15)(H,13,16)(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMMCZFKUIJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1CNCP(=O)(O)O)NC(=O)C(=O)N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172241 | |
Record name | Becampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Becampanel | |
CAS RN |
188696-80-2 | |
Record name | Becampanel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188696-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Becampanel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188696802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Becampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BECAMPANEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3D0O800AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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